1-Phenyl-1H-pyrrole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

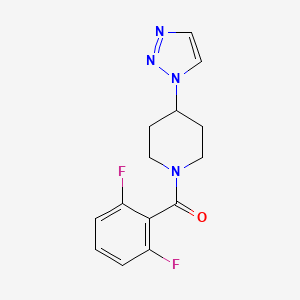

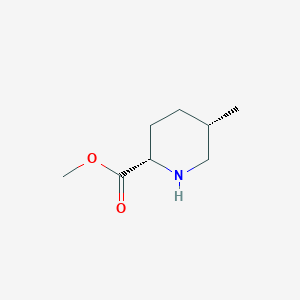

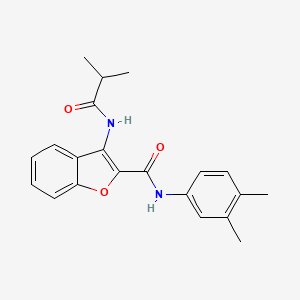

“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .Molecular Structure Analysis

The molecular structure of “1-Phenyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrrole-2-carbonitrile” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-Phenyl-1H-pyrrole-2-carbonitrile derivatives demonstrate significant potential as corrosion inhibitors. Studies have shown that certain derivatives, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, effectively inhibit mild steel corrosion in acidic environments, particularly hydrochloric acid. These compounds act by adsorbing onto the metal surface, and their efficiency increases with concentration. Theoretical models, such as Monte Carlo simulations, align well with experimental results, confirming the practical applicability of these derivatives in corrosion inhibition (Verma et al., 2015).

Electrochemical Properties

The electrochemical properties of 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have been extensively studied. Research has highlighted the synthesis of novel compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole and their electronically intercommunicating iron centers. These compounds exhibit interesting electrochemical characteristics, including reversible one-electron transfer processes and unique reduction potentials, making them potential candidates for electronic applications (Hildebrandt et al., 2011).

Synthesis and Chemical Transformation

The synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives has been a subject of interest due to their versatile applications. Efficient synthesis methods have been developed, such as reactions involving acetylene and acetic anhydride, yielding bifunctional pyrroles. These methods have opened pathways for creating a variety of derivatives, which can be used in different scientific applications, including materials science and pharmaceutical research (Trofimov et al., 2009).

Insecticidal Applications

Some 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have been found to have significant insecticidal properties. For example, certain derivatives have shown high efficacy against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of these compounds in developing new, effective insecticides (Abdelhamid et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenylpyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWXPHUWGALEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-pyrrole-2-carbonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)

![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)

![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)

![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)

![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)